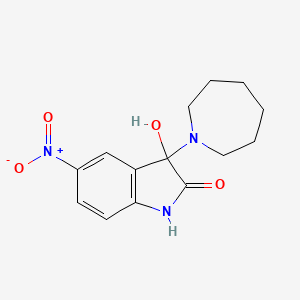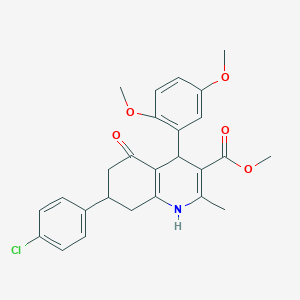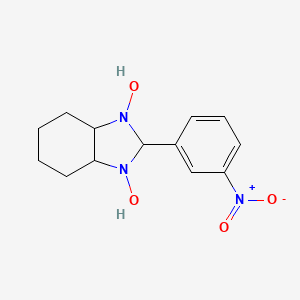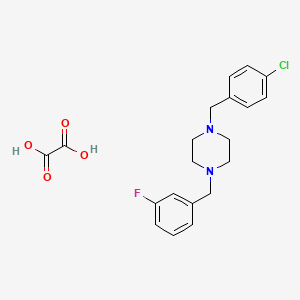![molecular formula C20H27N3O3 B4884807 N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide](/img/structure/B4884807.png)
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide
Übersicht
Beschreibung
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide, also known as CM-675, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent in the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide is not fully understood. However, it has been suggested that N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide may induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide has been shown to inhibit the activity of CK2 in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide has also been shown to inhibit the growth and proliferation of cancer cells in animal models. Additionally, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide has been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide is its potent antitumor activity against various cancer cell lines. This makes it a promising therapeutic agent for the treatment of cancer. Additionally, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide has been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile for use in humans. However, one of the limitations of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide is not fully understood, which may limit its development as a therapeutic agent.
Zukünftige Richtungen
For the development of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide include further elucidation of its mechanism of action, investigation of its use in combination with other therapeutic agents, and clinical trials to evaluate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer. Several preclinical studies have shown that N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide has also been shown to inhibit the growth and proliferation of cancer cells in animal models. These findings suggest that N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide has great potential as a therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-5-(methoxymethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-23(16-8-4-3-5-9-16)19-15(7-6-12-21-19)13-22-20(24)18-11-10-17(26-18)14-25-2/h6-7,10-12,16H,3-5,8-9,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGBCNUTGYTZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(O3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4884737.png)
![N-(4-chlorobenzyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4884752.png)

![(1-{[1-(2-ethylbutyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4884759.png)


![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B4884773.png)
![ethyl N-({4,6-dimethyl-3-[(phenylacetyl)amino]thieno[2,3-b]pyridin-2-yl}carbonyl)glycinate](/img/structure/B4884789.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylpropanamide](/img/structure/B4884803.png)
![dimethyl 5-{[(3-amino-4-chlorophenyl)sulfonyl]amino}isophthalate](/img/structure/B4884809.png)
![1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4884824.png)

